molecular formula C25H20ClN5O3 B356732 (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide CAS No. 872118-22-4

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide

Cat. No.: B356732
CAS No.: 872118-22-4
M. Wt: 473.9g/mol
InChI Key: DXEHJCACEFJMJA-KILOICLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a dipyrido[1,2-a:2,3-d]pyrimidin scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide typically involves multiple steps. The starting materials often include 4-chlorobenzaldehyde, cyanoacetic acid, and various pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide: This compound shares structural similarities with other pyrimidine derivatives and chlorophenyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

CAS No.

872118-22-4

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.9g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide

InChI

InChI=1S/C25H20ClN5O3/c1-16-4-3-11-31-22(16)29-24-20(25(31)33)14-18(15-27)23(30(24)12-13-34-2)28-21(32)10-7-17-5-8-19(26)9-6-17/h3-11,14H,12-13H2,1-2H3/b10-7+,28-23?

InChI Key

DXEHJCACEFJMJA-KILOICLGSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C=CC4=CC=C(C=C4)Cl)N3CCOC)C#N

Isomeric SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)/C=C/C4=CC=C(C=C4)Cl)N3CCOC)C#N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C=CC4=CC=C(C=C4)Cl)N3CCOC)C#N

Origin of Product

United States

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